molecular formula C10H13N3O3 B13609432 5-Nitro-2-(piperidin-3-yloxy)pyridine

5-Nitro-2-(piperidin-3-yloxy)pyridine

Cat. No.: B13609432
M. Wt: 223.23 g/mol
InChI Key: JXCQXEHHXLGBTD-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C10H13N3O3 It is a derivative of pyridine, featuring a nitro group at the 5-position and a piperidin-3-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-chloro-5-nitropyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-Amino-2-(piperidin-3-yloxy)pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the piperidine ring.

Scientific Research Applications

5-Nitro-2-(piperidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Nitro-2-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to the compound’s binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a piperidine moiety makes it a valuable scaffold for the development of new compounds with potential therapeutic applications .

Biological Activity

5-Nitro-2-(piperidin-3-yloxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure consists of a pyridine ring substituted with a nitro group at the 5-position and a piperidin-3-yloxy group at the 2-position, with the molecular formula C₁₀H₁₃N₃O₃. This article explores its biological activity, focusing on anti-inflammatory, analgesic, and anticancer properties, as well as potential mechanisms of action.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the nitro group and the piperidine moiety enhances its reactivity and interaction with various biological targets.

1. Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in inflammation pathways, and their inhibition can lead to reduced pain and inflammation. In vitro studies have shown that compounds with similar structures effectively inhibit COX-1 and COX-2 activities, suggesting a promising therapeutic application for conditions such as arthritis and other inflammatory disorders.

2. Anticancer Properties

This compound has also been evaluated for its anticancer potential. Studies demonstrate cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound's mechanism may involve inducing apoptosis in cancer cells, which is critical for effective cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of COX enzymes
AnalgesicPain relief through COX inhibition
AnticancerInduction of apoptosis in cancer cells

Case Studies

Several case studies highlight the effectiveness of this compound in specific therapeutic contexts:

  • Case Study 1: Inhibition of Cancer Cell Growth
    A study demonstrated that derivatives of this compound showed enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin. The compound's ability to induce apoptosis was confirmed through assays measuring cell viability and apoptotic markers .
  • Case Study 2: Anti-inflammatory Efficacy
    In an animal model of inflammation, treatment with this compound resulted in significant reductions in swelling and pain scores compared to control groups. This reinforces its potential as an analgesic agent.

The mechanisms underlying the biological activity of this compound involve:

  • Enzyme Inhibition : The compound's structural components allow it to bind effectively to COX enzymes, leading to reduced production of pro-inflammatory mediators.
  • Cellular Signaling Pathways : Research suggests that this compound may influence key signaling pathways involved in cell survival and apoptosis, particularly in cancer cells.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

5-nitro-2-piperidin-3-yloxypyridine

InChI

InChI=1S/C10H13N3O3/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9/h3-4,6,9,11H,1-2,5,7H2

InChI Key

JXCQXEHHXLGBTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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